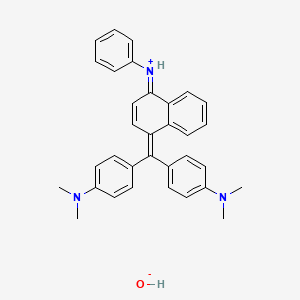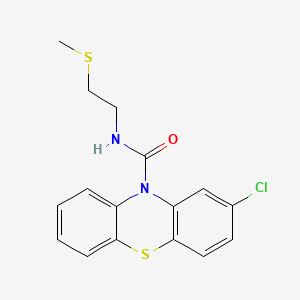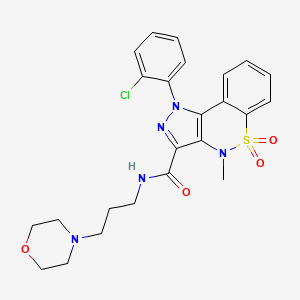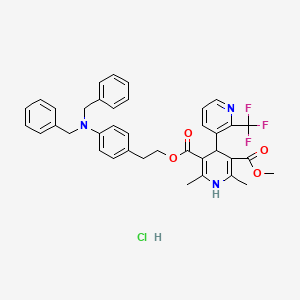
(3,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-2',6'-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4'-ビピリジン)-3',5'-ジカルボン酸, 1',4'-ジヒドロ-2',6'-ジメチル-2-(トリフルオロメチル)-,2-(4-(ビス(フェニルメチル)アミノ)フェニル)エチルメチルエステル, モノヒドロクロリドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ビピリジンコアを特徴とし、金属イオンと安定な錯体を形成する能力があるため、配位化学と材料科学でよく利用されています。
準備方法
合成経路と反応条件
(3,4'-ビピリジン)-3',5'-ジカルボン酸, 1',4'-ジヒドロ-2',6'-ジメチル-2-(トリフルオロメチル)-,2-(4-(ビス(フェニルメチル)アミノ)フェニル)エチルメチルエステル, モノヒドロクロリドの合成は、通常、複数段階の有機合成を伴います。重要なステップには以下が含まれます。
ビピリジンコアの形成: これは、鈴木カップリングやスティルカップリングなどのカップリング反応によって達成できます。
ビピリジンコアの官能基化: さまざまな有機反応によるカルボン酸基やその他の置換基の導入。
エステル化: メタノールと硫酸などの試薬を使用して、カルボン酸をエステルに変換する。
モノヒドロクロリド塩の形成: これは、化合物を塩酸で処理することによって行うことができます。
工業生産方法
このような複雑な化合物の工業生産には、収率を向上させ、コストを削減するための合成経路の最適化が必要になる場合があります。これには、通常、自動合成装置と大型反応器の使用が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を受ける可能性があります。
還元: 還元反応は、ビピリジンコアまたはその他の官能基で発生する可能性があります。
置換: ビピリジンコアまたはその他の芳香環で、さまざまな置換反応を実行できます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、アミンやチオールなどの求核剤。
主要な生成物
これらの反応の主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
配位化学: ビピリジンコアにより、この化合物は金属イオンと安定な錯体を形成でき、触媒作用や材料科学で利用できます。
有機合成: この化合物は、より複雑な分子の構成要素として役立ちます。
生物学
生体プローブ: この化合物は、その芳香族構造のために、蛍光プローブとして、またはその他のイメージング用途で利用できる可能性があります。
医学
創薬:
産業
材料科学: 特定の電子特性または光学特性を持つ新素材の開発における用途。
科学的研究の応用
Chemistry
Coordination Chemistry: The bipyridine core allows the compound to form stable complexes with metal ions, which can be used in catalysis and materials science.
Organic Synthesis: The compound can serve as a building block for more complex molecules.
Biology
Biological Probes: The compound may be used as a fluorescent probe or in other imaging applications due to its aromatic structure.
Medicine
Drug Development:
Industry
Materials Science: Use in the development of new materials with specific electronic or optical properties.
作用機序
(3,4'-ビピリジン)-3',5'-ジカルボン酸, 1',4'-ジヒドロ-2',6'-ジメチル-2-(トリフルオロメチル)-,2-(4-(ビス(フェニルメチル)アミノ)フェニル)エチルメチルエステル, モノヒドロクロリドの作用機序は、その特定の用途によって異なります。配位化学では、金属イオンと錯体を形成する配位子として機能します。生物学的な用途では、特定のタンパク質または核酸と相互作用して、それらの機能を変化させる可能性があります。
類似の化合物との比較
類似の化合物
2,2'-ビピリジン: 配位化学で使用されるより単純なビピリジン化合物。
4,4'-ビピリジン: 異なる置換パターンを持つ別のビピリジン誘導体。
フェナントロリン: 金属錯体を形成する能力が似ている関連化合物。
独自性
(3,4'-ビピリジン)-3',5'-ジカルボン酸, 1',4'-ジヒドロ-2',6'-ジメチル-2-(トリフルオロメチル)-,2-(4-(ビス(フェニルメチル)アミノ)フェニル)エチルメチルエステル, モノヒドロクロリドの官能基のユニークな組み合わせは、さまざまな分野で専門的な用途に適した、独自の化学的および物理的特性を与えています。
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
Phenanthroline: A related compound with a similar ability to form metal complexes.
Uniqueness
The unique combination of functional groups in (3,4’-Bipyridine)-3’,5’-dicarboxylic acid, 1’,4’-dihydro-2’,6’-dimethyl-2-(trifluoromethyl)-,2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride provides it with distinct chemical and physical properties, making it suitable for specialized applications in various fields.
特性
CAS番号 |
116308-50-0 |
|---|---|
分子式 |
C38H37ClF3N3O4 |
分子量 |
692.2 g/mol |
IUPAC名 |
5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C38H36F3N3O4.ClH/c1-25-32(36(45)47-3)34(31-15-10-21-42-35(31)38(39,40)41)33(26(2)43-25)37(46)48-22-20-27-16-18-30(19-17-27)44(23-28-11-6-4-7-12-28)24-29-13-8-5-9-14-29;/h4-19,21,34,43H,20,22-24H2,1-3H3;1H |
InChIキー |
XIUMJDLWAMKWSP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=C(N=CC=C5)C(F)(F)F)C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


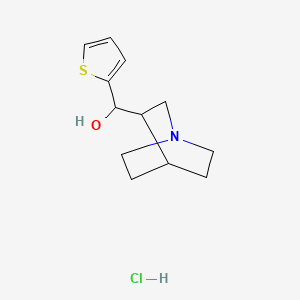
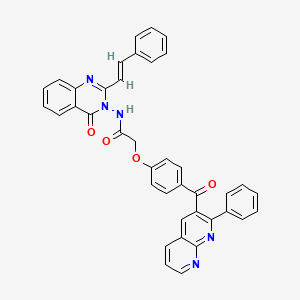
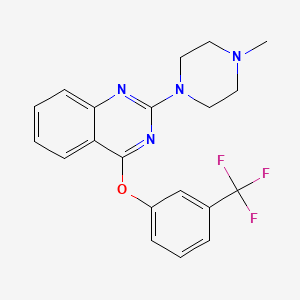
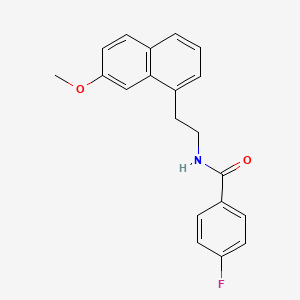
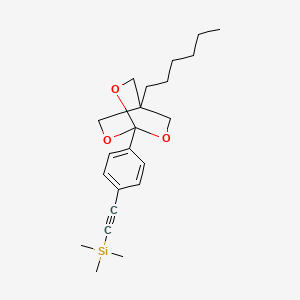


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;oxalic acid;hydrate](/img/structure/B12730431.png)

